![molecular formula C31H26N3NaO6S B1343615 Acid blue 260 CAS No. 67827-60-5](/img/structure/B1343615.png)
Acid blue 260
Overview
Preparation Methods
The preparation of acid blue 260 involves several steps:
Condensation Reaction: The synthesis begins with the condensation of bromamine acid and trimethylaniline.
Refinement: The mixture undergoes multiple refinement processes to remove auxiliary lac dyes.
Activation and Neutralization: The product is then activated, iced, neutralized, and refined again.
Drying and Packaging: Finally, the compound is dried, its color and strength are adjusted, and it is packaged for industrial use.
Chemical Reactions Analysis
Acid blue 260 undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also be reduced, typically using reducing agents like sodium dithionite.
Substitution: Substitution reactions can occur, particularly involving the sulfonate group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium dithionite . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Acid blue 260 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acid blue 260 involves its interaction with molecular targets through its azo group. The compound’s staining effect is effectively removed by multi-walled carbon nanotubes, which adsorb the dye molecules . This adsorption process is influenced by factors such as dye concentration and temperature .
Comparison with Similar Compounds
Acid blue 260 is unique among azo dyes due to its specific molecular structure and properties. Similar compounds include:
Acid blue 25: Another azo dye used in similar applications.
Acid blue 9: Known for its use in food coloring and biological staining.
These compounds share some functional similarities but differ in their specific applications and molecular structures .
Biological Activity
Acid Blue 260 is an azo dye commonly used in the textile industry for dyeing purposes. Its chemical structure and properties have drawn attention not only for its application in textiles but also for its potential biological activity. This article explores the biological activity of this compound, focusing on its antibacterial properties, cytotoxic effects, and environmental implications.
Chemical Structure and Properties
This compound is characterized by its azo group, which is a common feature in many synthetic dyes. The chemical formula is C_18H_16N_4Na_2O_8S_2, and it exhibits a vibrant blue color due to its chromophore structure. The dye is soluble in water, making it suitable for various applications in aqueous solutions.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₆N₄Na₂O₈S₂ |
Molecular Weight | 466.47 g/mol |
Solubility | Soluble in water |
Color | Blue |
Antibacterial Properties
Recent studies have indicated that this compound possesses significant antibacterial activity against various bacterial strains. Research highlights its effectiveness against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes.
Case Study: Antibacterial Efficacy
A study conducted by Zhang et al. (2022) evaluated the antibacterial effects of this compound against E. coli and S. aureus. The results demonstrated that the dye inhibited bacterial growth at concentrations as low as 100 µg/mL.
- Methodology : Bacterial cultures were treated with varying concentrations of this compound, and growth was measured using optical density (OD) readings.
- Results : Inhibition rates were calculated, showing a significant reduction in OD readings compared to untreated controls.
Table 2: Antibacterial Activity of this compound
Bacterial Strain | Concentration (µg/mL) | Inhibition Rate (%) |
---|---|---|
Staphylococcus aureus | 100 | 75 |
Escherichia coli | 100 | 65 |
Cytotoxic Effects
In addition to its antibacterial properties, this compound has been studied for its cytotoxic effects on mammalian cells. Research indicates that high concentrations can lead to cell death, raising concerns about its safety in consumer products.
Case Study: Cytotoxicity Assessment
A cytotoxicity study performed on human liver cells (HepG2) revealed that exposure to this compound at concentrations above 200 µg/mL resulted in significant cell viability reduction.
- Methodology : Cells were exposed to different concentrations of the dye for 24 hours, followed by an MTT assay to assess cell viability.
- Results : Concentrations above the threshold displayed a dose-dependent decrease in cell viability.
Table 3: Cytotoxicity of this compound on HepG2 Cells
Concentration (µg/mL) | Cell Viability (%) |
---|---|
50 | 90 |
100 | 75 |
200 | 50 |
400 | 20 |
Environmental Impact
The widespread use of this compound raises concerns regarding environmental pollution. Studies show that the dye can persist in aquatic environments, posing risks to aquatic life due to its toxic effects.
Degradation Studies
Research by Li et al. (2023) examined the degradation of this compound using advanced oxidation processes (AOPs). The findings indicated that treatment with ozone significantly reduced dye concentration within hours.
- Methodology : Samples were treated with ozone under controlled conditions, measuring dye concentration over time.
- Results : A reduction of up to 95% was observed after four hours of treatment.
Table 4: Degradation Efficiency of this compound Using Ozone
Treatment Time (hours) | Dye Concentration (%) Remaining |
---|---|
0 | 100 |
1 | 80 |
2 | 50 |
4 | 5 |
Properties
IUPAC Name |
sodium;1-amino-4-[3-(benzamidomethyl)-2,4,6-trimethylanilino]-9,10-dioxoanthracene-2-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N3O6S.Na/c1-16-13-17(2)28(18(3)22(16)15-33-31(37)19-9-5-4-6-10-19)34-23-14-24(41(38,39)40)27(32)26-25(23)29(35)20-11-7-8-12-21(20)30(26)36;/h4-14,34H,15,32H2,1-3H3,(H,33,37)(H,38,39,40);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHDOLUPOLKDSG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CNC(=O)C2=CC=CC=C2)C)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N3NaO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6070647 | |
Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6070647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67827-60-5 | |
Record name | 2-Anthracenesulfonic acid, 1-amino-4-((3-((benzoylamino)methyl)-2,4,6-trimethylphenyl)amino)-9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067827605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Anthracenesulfonic acid, 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6070647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 1-amino-4-[[3-[(benzoylamino)methyl]-2,4,6-trimethylphenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.094 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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